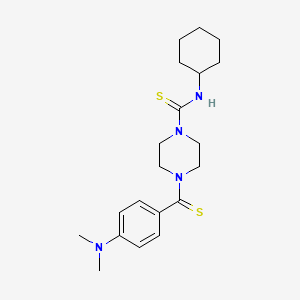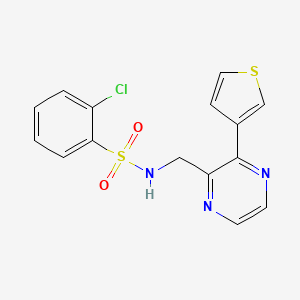
2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis details for 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide are not available, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalytic Applications
The synthesis of complex molecules often requires efficient catalyst systems. In a study, N-(2‘-Phenylphenyl)benzenesulfonamides, which share structural features with the compound of interest, were reacted with acrylate esters to produce derivatives through C−H bond cleavage using a catalyst system of Pd(OAc)2 and Cu(OAc)2 under air. This reaction demonstrates the potential utility of benzenesulfonamide derivatives in facilitating the synthesis of pharmaceutical intermediates and other complex organic molecules (Miura et al., 1998).
Bioactivity and Drug Development
Sulfonamides, including variants similar to the compound , have been investigated for their bioactive properties, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, a study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives found significant cytotoxicity against tumor cells, indicating their potential as lead compounds for novel anticancer agents. These derivatives showed good inhibition profiles on carbonic anhydrase (CA) IX and XII, which are relevant for cancer treatment strategies (Gul et al., 2016).
Antimicrobial Activity
The development of new antimicrobial agents is crucial in the fight against resistant microbial strains. Substituted N-(pyrazin-2-yl)benzenesulfonamides, closely related to the target compound, were synthesized to explore the effect of different linkers on antimicrobial activity. Some derivatives exhibited good antitubercular activity against Mycobacterium tuberculosis, suggesting the importance of sulfonamide derivatives in developing new antimicrobial drugs (Bouz et al., 2019).
Molecular Structure and Drug Design
Understanding the molecular structure of sulfonamide derivatives is key to designing more effective drugs. A study on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which are structurally related to the target compound, revealed significant insights into the molecular conformations that could influence the biological activity and selectivity of these compounds. This information is vital for the rational design of new therapeutic agents (Borges et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDHLOYILDDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2613549.png)
![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)

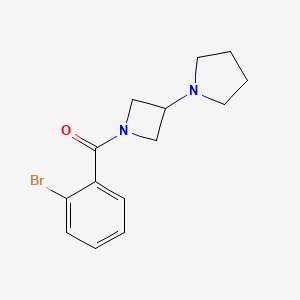

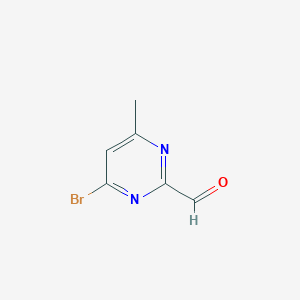
![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)
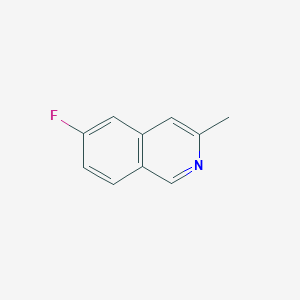

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)
